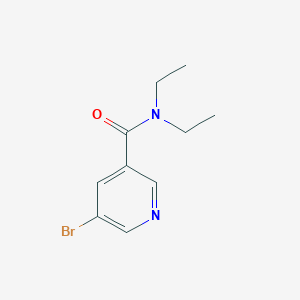

5-Bromo-N,N-diethyl-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

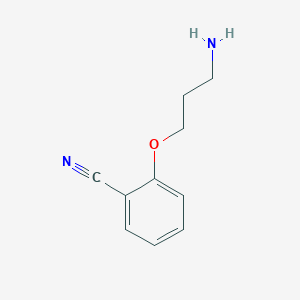

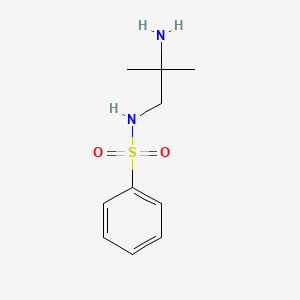

5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a chemical compound with the CAS Number: 104290-44-0 . It has a molecular weight of 257.13 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N,N-diethylnicotinamide . The InChI code is 1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Antiviral Research

5-Bromo-N,N-diethyl-3-pyridinecarboxamide has shown potential in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit antiviral activities . This suggests that 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be synthesized into derivatives that may act as antiviral agents, potentially inhibiting viruses by binding to specific proteins involved in viral replication.

Anti-inflammatory Applications

The compound’s structural similarity to indole derivatives, which are known for their anti-inflammatory properties, indicates that it could be used to develop new anti-inflammatory medications . These could be particularly useful in treating chronic inflammatory diseases by modulating the body’s immune response.

Anticancer Therapeutics

Research has indicated that derivatives of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide, such as 5-bromoindole hydrazone derivatives, have been studied for their potential as inhibitors of VEGFR-2 tyrosine kinase, which plays a significant role in tumor angiogenesis . This application is crucial in the development of targeted cancer therapies that aim to inhibit tumor growth by blocking the blood supply to cancer cells.

Antimicrobial Activity

Compounds with the indole core have been found to possess antimicrobial properties . By extension, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be utilized in the synthesis of new antimicrobial agents that target resistant strains of bacteria and other pathogens.

Neuroprotective Effects

Indole derivatives have been associated with neuroprotective effects, suggesting that 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be explored for its potential in protecting neuronal cells against damage . This could lead to advancements in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Enzyme Inhibition

The compound could be used to create enzyme inhibitors, as seen with other indole derivatives that inhibit enzymes like cholinesterase . Such inhibitors are valuable in the treatment of diseases like myasthenia gravis and Alzheimer’s disease, where enzyme regulation is a key therapeutic strategy.

Antidiabetic Agents

Given the broad spectrum of biological activities of indole derivatives, including antidiabetic effects, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be a starting point for the development of new antidiabetic drugs . These drugs would aim to regulate blood sugar levels in patients with diabetes.

Antimalarial Research

Indole derivatives have also been noted for their antimalarial properties . Therefore, 5-Bromo-N,N-diethyl-3-pyridinecarboxamide could be instrumental in creating compounds that inhibit the life cycle of malaria-causing parasites, contributing to the fight against this life-threatening disease.

Safety and Hazards

properties

IUPAC Name |

5-bromo-N,N-diethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INALCDDCRXNOBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630822 |

Source

|

| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-diethyl-3-pyridinecarboxamide | |

CAS RN |

104290-44-0 |

Source

|

| Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)